KadcoccinoneB

Description

Boronic acids are known for their versatility in organic synthesis and medicinal chemistry, particularly in forming stable covalent bonds with biological targets such as enzymes or receptors .

Properties

Molecular Formula |

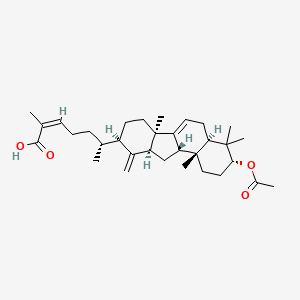

C32H48O4 |

|---|---|

Molecular Weight |

496.7 g/mol |

IUPAC Name |

(Z,6R)-6-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-acetyloxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C32H48O4/c1-19(10-9-11-20(2)29(34)35)23-14-16-31(7)24-12-13-27-30(5,6)28(36-22(4)33)15-17-32(27,8)26(24)18-25(31)21(23)3/h11-12,19,23,25-28H,3,9-10,13-18H2,1-2,4-8H3,(H,34,35)/b20-11-/t19-,23-,25+,26-,27+,28-,31+,32-/m1/s1 |

InChI Key |

VMPAJIAPVHKHTG-IRYHJLOVSA-N |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@H](C1=C)C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C(C1=C)CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of KadcoccinoneB involves several steps, starting from the extraction of the plant material. The primary method includes:

Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.

Isolation: The crude extract is then subjected to chromatographic techniques such as column chromatography to isolate this compound.

Purification: Further purification is achieved using high-performance liquid chromatography (HPLC) to obtain pure this compound.

Industrial production methods are still under research, but the focus is on optimizing the extraction and purification processes to increase yield and purity.

Chemical Reactions Analysis

KadcoccinoneB undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride can convert this compound into its reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can be carried out using reagents like halogens or alkylating agents.

The major products formed from these reactions include oxidized and reduced derivatives, which may have different pharmacological properties.

Scientific Research Applications

KadcoccinoneB has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying triterpenoid synthesis and reactions.

Biology: this compound is studied for its biological activities, including its anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to explore its potential as an anti-cancer and anti-HIV agent.

Industry: This compound is being investigated for its potential use in the development of new pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of KadcoccinoneB involves its interaction with various molecular targets and pathways:

Anti-tumor Activity: this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Anti-HIV Activity: It inhibits the replication of HIV by targeting viral enzymes and preventing the integration of viral DNA into the host genome.

Antioxidant Activity: This compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound CAS 1046861-20-4 (C₆H₅BBrClO₂), a bromo-chloro-substituted phenylboronic acid, serves as a relevant structural analog. Similar compounds include:

- (3-Bromo-5-chlorophenyl)boronic acid

- (6-Bromo-2,3-dichlorophenyl)boronic acid

These analogs share a boronic acid functional group and halogen substitutions (Br, Cl) on the aromatic ring, contributing to their reactivity and molecular interactions. Structural similarity scores between these compounds and CAS 1046861-20-4 range from 0.71 to 0.87 (on a scale of 0–1), indicating moderate to high overlap in molecular features .

Table 1: Structural and Physicochemical Comparison

| Property | Kadcoccinone B (Hypothetical) | CAS 1046861-20-4 | (3-Bromo-5-chlorophenyl)boronic acid |

|---|---|---|---|

| Molecular Formula | Not Available | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ |

| Molecular Weight (g/mol) | ~235 (estimated) | 235.27 | 235.27 |

| Log Po/w (XLOGP3) | Not Available | 2.15 | 2.15 (estimated) |

| Solubility (mg/ml) | Not Available | 0.24 | 0.24 (estimated) |

| BBB Permeability | Not Available | Yes | Likely |

| CYP Inhibition | Not Available | No | No |

Key Observations :

Functional Analogues

Functional similarity can be inferred from compounds used in comparable applications, such as dopamine detection reagents (e.g., ortho-phthalaldehyde-β-mercaptoethanol) . While these lack structural resemblance, they share roles in biochemical sensing. Kadcoccinone B may exhibit similar utility in diagnostic assays due to boronic acids' affinity for diols and catechols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.